Azetidin-3-yl pyrrolidine-1-carboxylate
Description
Azetidin-3-yl pyrrolidine-1-carboxylate is a heterocyclic compound combining an azetidine (4-membered saturated ring) and a pyrrolidine (5-membered saturated ring) moiety linked via a carboxylate ester group. Azetidine and pyrrolidine rings are common in bioactive molecules, contributing to conformational rigidity, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
azetidin-3-yl pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8(10-3-1-2-4-10)12-7-5-9-6-7/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFDUFZYOPYHNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Azetidin-3-yl pyrrolidine-1-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it has been shown to impact metabolic pathways, thereby altering the metabolic flux and levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. For instance, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions can have significant implications for cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, influencing protein folding and processing .
Biological Activity
Azetidin-3-yl pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features, which include both azetidine and pyrrolidine moieties. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and results from recent studies.
The molecular formula for this compound is , with a molecular weight of 226.32 g/mol. The compound's structure allows for various interactions with biological targets, leading to diverse biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It modulates their activity, which can lead to various pharmacological effects. The exact pathways involved depend on the context of its application, including potential roles in neuropharmacology and cancer treatment.
Biological Activity Overview
Recent studies have highlighted several key areas regarding the biological activity of this compound:
-
Neuropharmacological Effects :
- The compound has shown promise in modulating neuronal acetylcholine receptors (nAChRs), which are implicated in addiction and cognitive function. For instance, related compounds like sazetidine-A have been shown to selectively desensitize α4β2 nAChRs, impacting behaviors associated with nicotine addiction and attention .
-
Anticancer Potential :
- This compound may serve as a lead compound for developing new anticancer agents. Its structural analogs have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to its structure can enhance its therapeutic efficacy.
-
Antimicrobial Activity :
- Compounds similar to this compound exhibit notable antimicrobial properties. This includes potential applications in treating infections caused by resistant strains of bacteria.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Neuropharmacological Studies :
-
Anticancer Research :
- A study demonstrated that derivatives of this compound exhibited high cytotoxicity against human pancreatic cancer cell lines (Patu8988) through MTT assays. The mechanism was linked to apoptosis induction and cell cycle arrest.
-
Antimicrobial Activity :
- Research has indicated that compounds with similar structures displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotics.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Building Block for Complex Molecules
Azetidin-3-yl pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, making it a versatile building block in organic synthesis. For instance, it can undergo oxidation, reduction, and substitution reactions to yield a variety of derivatives, which are crucial for developing new materials and pharmaceuticals.
Synthetic Routes
The synthesis typically involves multi-step organic reactions. One common method is the reaction of azetidine derivatives with pyrrolidine carboxylates under controlled conditions. The use of flow microreactor systems has been highlighted for enhancing efficiency and sustainability in industrial production.
Biological Activities
Medicinal Chemistry Applications
Research indicates that this compound has potential therapeutic applications as a precursor for drug development. Its structural characteristics are conducive to interactions with biological targets, making it a candidate for further studies in pharmacology .
Antitumor Activity
Azetidine-containing compounds have been explored for their antiproliferative activities against cancer cell lines. For example, analogues derived from this compound have shown promising results in inhibiting tumor cell growth, with some compounds exhibiting IC50 values in the nanomolar range against specific cancer cell lines .
Pharmacological Studies
Binding Affinity and Pharmacokinetics
Studies focusing on the interaction of this compound with various biological targets are essential for understanding its pharmacokinetics and pharmacodynamics. These studies typically assess the compound's binding affinity to enzymes and receptors, which is critical for determining its potential as a therapeutic agent .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and functional groups:
Key Observations:
Ester Group Modifications: The tert-butyl ester in EN300-108128 increases steric bulk and lipophilicity compared to the parent compound’s simpler ester . This modification is common in prodrug strategies to enhance bioavailability.
Substituent Effects :
- Fluorine incorporation (as in the benzyl derivative) enhances metabolic stability and binding affinity due to its electronegativity and small atomic radius .
- Hydroxymethyl groups (e.g., 138108-72-2) provide sites for further chemical modifications, such as phosphorylation or glycosylation .
Stereochemical Considerations :
Preparation Methods
Overview of Azetidine Synthesis Approaches
Azetidine derivatives, including azetidin-3-yl pyrrolidine-1-carboxylate, are typically synthesized via:
- Intramolecular amination using 1-azabicyclo[1.1.0]butane (ABB) intermediates
- Nucleophilic displacement reactions on azetidine electrophiles
- Reductive amination and ring-opening strategies
These methods emphasize efficiency, yield, and functional group tolerance, critical for pharmaceutical applications.
Synthesis via 1-Azabicyclo[1.1.0]butane (ABB) Intermediates
A highly efficient and gram-scale approach involves the use of ABB, a strained bicyclic amine that facilitates rapid azetidine ring formation through sequential intramolecular aminations.
- Preparation of ABB precursor from allylamine via bromination and recrystallization.
- In situ generation of ABB by treatment with phenyllithium.
- Subsequent reaction with electrophiles such as Boc anhydride (Boc2O) or tosyl chloride (TsCl) in the presence of sodium iodide (NaI) to yield protected 3-iodoazetidines.
- These intermediates can be further transformed into various azetidine-3-carboxylic acid derivatives, including this compound analogs.
- Rapid, two-step synthesis.
- High yields (up to 81% for protected 3-iodoazetidines).
- Flexibility to "mix-and-match" halides and protecting groups for tailored downstream applications.
Representative reaction scheme:
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Allylamine + Br2 in EtOH (ice-cold) | Hydrobromide salt precursor | Good |
| 2 | PhLi, MeCN, NaI, Boc2O or TsCl | Boc- or Ts-protected 3-iodoazetidines | 81 |
This method also allows the synthesis of functionalized derivatives such as trifluoromethylthiolated azetidines, which are relevant for medicinal chemistry applications.
Nucleophilic Displacement on Azetidine Electrophiles
Another practical and straightforward method involves the displacement of azetidine electrophiles, particularly 1-benzhydrylazetidin-3-yl methanesulfonate, with amine nucleophiles.
- The electrophile 1-benzhydrylazetidin-3-yl methanesulfonate is bench-stable and can be prepared from 1-benzhydryl-3-azetidinol.
- Reaction with secondary amines in acetonitrile at elevated temperatures (80 °C) leads to azetidine-3-amine derivatives.
- Using 2 equivalents of amine without additional base improves yields significantly (up to 72%).
- The method tolerates a broad range of amines, including cyclic, acyclic, and even anilines, which are challenging substrates for other methods.
Comparison of yields for selected amines:
| Amine Nucleophile | Product Yield (%) | Notes |
|---|---|---|
| Piperidine | 72 | Without Hunig’s base |
| N-Methylbenzylamine | 69 | Acyclic secondary amine |
| 1,2,3,4-Tetrahydroquinoline | 34 | Aniline derivative |
| Spirocyclic amine | 21 | More complex substrate |
This displacement approach is advantageous for late-stage functionalization in drug discovery due to its operational simplicity and broad substrate scope.
Additional Synthetic Routes and Considerations
Mesylate Intermediate Route: Preparation of azetidine derivatives via mesylation of azetidinol followed by nucleophilic substitution has been reported, involving careful control of reaction conditions such as temperature (55-60 °C) and use of bases like triethylamine and isopropylamine.
Hydrogenation and Salt Formation: Some synthetic protocols include hydrogenation steps under controlled pressure and temperature to yield hydrochloride salts of azetidine derivatives, enhancing stability and handling.
Functional Group Transformations: The protected azetidine intermediates can be hydrolyzed or further functionalized (e.g., acetoxylation, trifluoromethylthiolation) to diversify the chemical space around the azetidine core.
Summary Table of Preparation Methods
| Method | Key Intermediate(s) | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| ABB-mediated synthesis | 1-Azabicyclo[1.1.0]butane (ABB) | PhLi, MeCN, NaI, Boc2O/TsCl, 2 steps | Up to 81 | Rapid, gram-scale, versatile | Requires handling of organolithium |
| Nucleophilic displacement | 1-Benzhydrylazetidin-3-yl methanesulfonate | MeCN, 80 °C, 2 equiv. amine | 21-72 | Simple, broad amine scope, late-stage | Lower yields with complex amines |
| Mesylate intermediate route | Azetidinol mesylate | 55-60 °C, triethylamine, isopropylamine | Not specified | Established, scalable | Multi-step, requires careful workup |
| Hydrogenation and salt formation | Azetidine derivatives | Pd hydroxide, H2 pressure, 40-60 °C | Up to 73 (salt) | Produces stable salts | Requires specialized equipment |
Research Findings and Practical Notes
- The ABB route offers a streamlined synthesis for protected azetidines that can be tailored for downstream applications, including anticancer compound synthesis.
- Direct displacement on azetidine electrophiles is a practical and efficient method compatible with diverse amines, including challenging substrates like anilines, which expands the utility in medicinal chemistry.
- The choice of protecting groups (e.g., Boc, Ts) and halides (iodide, mesylate) can be optimized to improve yields and facilitate further functionalization.
- Reaction monitoring by TLC and NMR is critical to ensure completion, especially for substitution and hydrolysis steps.
- Handling of intermediates such as ABB and organolithium reagents requires appropriate safety measures due to their reactivity.
Q & A
Q. Basic Research Focus
- X-ray crystallography : SHELX software refines crystallographic data to determine bond lengths, angles, and ring puckering . For example, puckering amplitudes in azetidine and pyrrolidine rings can be quantified using Cremer-Pople coordinates .
- Spectroscopy :
How does the puckering conformation of the azetidine and pyrrolidine rings influence reactivity?
Advanced Research Focus
Ring puckering, defined via Cremer-Pople coordinates, impacts steric and electronic properties . For example:
- Azetidine ring : A planar conformation increases ring strain, enhancing nucleophilic reactivity at the nitrogen.
- Pyrrolidine ring : Envelope or twist-boat puckering alters substituent accessibility. Computational studies (DFT) show that puckering amplitude (q) > 0.5 Å reduces electrophilic substitution rates by 30% .
Methodology : Molecular dynamics simulations (AMBER force field) predict conformational preferences under varying solvents .
What computational methods are suitable for modeling electronic properties and intermolecular interactions?
Q. Advanced Research Focus
- DFT calculations : B3LYP/6-31G(d) level optimizes geometry and calculates HOMO-LUMO gaps (e.g., 5.2 eV for the title compound), correlating with redox stability .
- Molecular docking : AutoDock Vina predicts binding affinities to biological targets (e.g., enzymes with active-site lysine residues) .
- Solvent effects : COSMO-RS models evaluate solvation free energy in polar aprotic solvents (e.g., DMF) .
How should researchers resolve discrepancies between theoretical and experimental spectroscopic data?
Data Contradiction Analysis
Discrepancies arise from:
- Sample impurities : Validate purity via HPLC-MS .
- Solvent effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding .
- Computational limitations : Use higher-level theory (e.g., MP2 vs. DFT) for NMR chemical shift predictions .
Case study : A 0.3 ppm deviation in C NMR carbonyl signals was resolved by identifying residual solvent (CDCl) interactions .
What are the best practices for handling and storing this compound?
Q. Basic Research Focus
- Storage : Stable at 2–8°C in airtight containers under inert gas (Ar/N) to prevent hydrolysis .
- Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (analogous to azetidine-3-carboxylic acid safety protocols) .
- Degradation monitoring : Track via TLC (R shift) or LC-MS every 3 months .
How can regioselectivity challenges in derivatizing the pyrrolidine ring be addressed?
Q. Advanced Research Focus
- Steric effects : Bulky substituents at the 3-position of pyrrolidine favor electrophilic attacks at the 2-position (80% selectivity in bromination) .
- Electronic effects : Electron-withdrawing groups (e.g., carboxylate) direct nucleophiles to the less hindered nitrogen .
Methodology : - Kinetic vs. thermodynamic control : Monitor reactions at low temps (–20°C) to isolate kinetic products .
- In situ FTIR : Track intermediate formation during multi-step reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
